molecular formula C12H19NO5 B13520107 1-(tert-Butoxycarbonyl)-5-oxoazepane-4-carboxylic acid

1-(tert-Butoxycarbonyl)-5-oxoazepane-4-carboxylic acid

Cat. No.: B13520107
M. Wt: 257.28 g/mol
InChI Key: KHFUDLKGTUAANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously feeding reactants through a microreactor, which enhances reaction control and product yield .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of 1-[(tert-butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid is the corresponding amine, which can then be further functionalized in subsequent reactions .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid can be compared with other Boc-protected compounds and similar protecting groups:

The uniqueness of 1-[(tert-butoxy)carbonyl]-5-oxoazepane-4-carboxylic acid lies in its specific structure, which allows for selective protection and deprotection of amine groups in complex synthetic pathways.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxoazepane-4-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-8(10(15)16)9(14)5-7-13/h8H,4-7H2,1-3H3,(H,15,16)

InChI Key

KHFUDLKGTUAANE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.